molecular formula C9H10<br>C6H5C(CH3)=CH2<br>C9H10 B127712 alpha-Methylstyrene CAS No. 98-83-9

alpha-Methylstyrene

Cat. No. B127712
CAS RN: 98-83-9
M. Wt: 118.18 g/mol
InChI Key: XYLMUPLGERFSHI-UHFFFAOYSA-N
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Description

Alpha-Methylstyrene (AMS) is a chemical intermediate predominantly used in the synthesis of specialty polymers and copolymers. AMS is structurally similar to styrene, which is known for its toxic and potentially carcinogenic properties. However, AMS exhibits different toxicity profiles in animal studies, indicating a distinct behavior in biological systems .

Synthesis Analysis

AMS can undergo thermal oxidative polymerization, which is a reaction process where AMS reacts with oxygen at elevated temperatures and pressures. This process is facilitated by the high electron density of the double bond present in AMS, allowing it to polymerize even at relatively low temperatures. The major product of this reaction is poly(alpha-methylstyrene peroxide) (PMSP), with acetophenone and formaldehyde as decomposition products .

Molecular Structure Analysis

The molecular structure of AMS has been studied using spectroscopy, revealing that the sterically hindered styrene derivative exhibits a weak spectral origin transition. The torsional progression observed in the spectra indicates a hindered rotation of the propenyl group with respect to the aromatic ring. In the ground state, the propenyl group is calculated to be at an approximate 31-degree angle from the plane of the aromatic ring, suggesting that AMS is nearly planar in its first excited pi* state .

Chemical Reactions Analysis

AMS is involved in various chemical reactions, including its use as an initiator for the radical polymerization of vinyl monomers. The thermal decomposition of poly(alpha-methylstyrene peroxide) (P alpha MSP), a copolymer of AMS and oxygen, follows first-order kinetics and can initiate polymerization of monomers like methyl methacrylate (MMA) and styrene. The efficiency of P alpha MSP as an initiator is relatively low, which is attributed to the unimolecular decomposition of the alkoxy radicals that compete with primary radical initiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of AMS have been explored through inhalation studies in mice and rats, which showed that AMS exposure can lead to significant changes in liver and spleen weights, as well as a decrease in hepatic glutathione (GSH). The toxicity of AMS appears to be less severe in mice and more pronounced in male rats compared to styrene . Additionally, the metabolism and disposition of AMS in rats have been characterized, revealing that AMS is primarily excreted in the urine with metabolites such as 2-phenyl-1,2-propanediol and its glucuronide, atrolactic acid, and S-(2-hydroxy-2-phenylpropyl)-N-acetylcysteine . Furthermore, solution properties of poly-alpha-methylstyrenes of low molecular weight have been investigated, providing insights into the behavior of AMS in different solvents .

Scientific Research Applications

Production of Resins and Copolymers

α-Methylstyrene is utilized in producing acrylonitrile-butadiene-styrene (ABS) resins and copolymers. These materials enhance the impact and heat-resistant properties of polymers, making them suitable for various applications, including specialty grades of plastics, rubber, and protective coatings. Additionally, α-Methylstyrene moderates polymerization rates and improves product clarity in coatings and resins. Low molecular weight liquid polymers derived from α-Methylstyrene serve as plasticizers in paints, waxes, adhesives, and plastics (National Toxicology Program technical report series, 2007).

Initiator for Radical Polymerization

Poly(α-methylstyrene peroxide), an alternating copolymer of α-methylstyrene and oxygen, has been explored as an initiator for the radical polymerization of vinyl monomers. This application is crucial in polymer chemistry, particularly in creating polymers with specific properties (Murthy, Kishore & Mohan, 1994).

Block Copolymer Formation

α-Methylstyrene is used in the formation of block copolymers, which are polymers made up of blocks of different monomer units. Such polymers have diverse applications due to their unique properties, such as phase-separated domains that provide different physical characteristics (Li & Faust, 1995).

Polymer Structure Analysis

In solid-state nuclear magnetic resonance studies, α-Methylstyrene-based polymers are used to understand polymer structures. Methyl groups in these polymers act as motional labels, providing valuable information about the spatial arrangement in rigid polymers (White, 1997).

Thermal Oxidative Polymerization

α-Methylstyrene undergoes thermal oxidative polymerization, even at low temperatures, due to its high electron-dense double bond. This property is significant in synthesizing specific polymers and understanding polymerization mechanisms (Jayaseharan & Kishore, 1997).

Polymer Thermal Behavior Study

The thermal behavior of α-Methylstyrene-based polymers is studied to understand how molecular structure affects properties like melting temperature and thermal stability. Such research is vital for developing materials with specific thermal characteristics (Salman, Al-jarrah & Abas, 1990).

Photodegradation Research

α-Methylstyrene polymers are used in studies of photodegradation, which is crucial for understanding the durability and lifespan of materials exposed to light and oxygen (Mailhot, Jarroux & Gardette, 2000).

Safety And Hazards

Short-term exposure to AMS may cause eye, nose and respiratory irritation . Inhalation of high vapor concentrations may cause depression of the central nervous system (CNS), headache, dizziness, drowsiness, and nausea, and possibly unconsciousness . Ingestion of AMS causes irritation to the mouth and stomach .

Future Directions

The Alpha-Methylstyrene market size is predicted to expand at 4% CAGR between 2024 and 2036 . The market is projected to garner a revenue of USD 800 million by the end of 2036 . The reason behind the growth is due to the growing production of chemicals across the globe . The main growth drivers for the chemical sector are anticipated to be robust demand across end-user sectors since the manufacture and use of chemicals have a significant role in employment, trade, and economic growth on a global scale .

properties

IUPAC Name

prop-1-en-2-ylbenzene
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InChI

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3
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InChI Key

XYLMUPLGERFSHI-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C1=CC=CC=C1
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Molecular Formula

C9H10, Array
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Related CAS

6144-04-3, 25086-17-3, 17112-16-2, 25014-31-7, 29858-73-9
Record name Benzene, (1-methylethenyl)-, dimer
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DSSTOX Substance ID

DTXSID9025661
Record name alpha-Methylstyrene
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Molecular Weight

118.18 g/mol
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Physical Description

Isopropenylbenzene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 115 °F. May be mildly toxic by ingestion, inhalation and skin absorption. Vapors may be narcotic by inhalation. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a characteristic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic odor.
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Boiling Point

329.7 °F at 760 mmHg (NTP, 1992), 165.4 °C, 164 °C, 330 °F
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Flash Point

129 °F (NTP, 1992), 84 °C, 83.89 °C (CLOSED CUP), 57.8 °C (Cleveland open-cup), 54 °C, 129 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALC; SOL IN ALL PROPORTIONS IN ACETONE, CARBON TETRACHLORIDE, Sol in benzene, chloroform, Sol in ether, Sol in n-heptane, ethanol, In water, 116 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.012 (very poor), Insoluble
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Density

0.91 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9106, Critical volume, 3.26 ml/g; critical density, 0.29 g/ml; specific heat of liquid, 2.0460 J/g deg K at 40 °C, & 2.1757 J/g deg K at 100 °C; specific heat of vapor, 1.2357 J/g deg K at 25 °C; heat of formation of liquid, 112.97 kJ/mol at 25 °C; heat of polymerization, 39.75 kJ/mol; cubical coefficient of expansion, 9.774X10-4 at 20 °C, Relative density (water = 1): 0.91, 0.91
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Vapor Density

4.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.08, 4.08
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Vapor Pressure

1.9 mmHg at 68 °F ; 5 mmHg at 93 °F (NTP, 1992), 1.9 [mmHg], 1.9 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 300, 2 mmHg
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Impurities

Contaminated by (max concn) cumene (0.15%), n-propylbenzene (0.20%), sec-butylbenzene (0.40%), tert-butylbenzene (0.40%), trans-2-phenylbutane-2 (0.05%), 2-phenylbutene-1 (0.01%), dimers (0.01%), polymers(0.01%), phenol (0.005%), and p-tert-butylcatechol (as stabilizer; 0.005%)., beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1).
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Product Name

alpha-Methylstyrene

Color/Form

Colorless liquid ...

CAS RN

98-83-9, 25014-31-7
Record name ISOPROPENYLBENZENE
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Melting Point

-9 °F (NTP, 1992), -23.2 °C, -23 °C, -10 °F
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Synthesis routes and methods I

Procedure details

Copolymers of styrene and α-methylstyrene are prepared by anionic polymerization substantially according to the following process steps. A feed stream comprising α-methylstyrene, phenylacetylene free styrene and ethylbenzene solvent is distilled and contacted with an alumina bed to remove water, oxygen and benzaldehyde impurities. The purified feed stream is pumped to a 2-liter Paar reactor, equipped with a hollow auger agitator, the hollow auger comprising a cylinder slightly shorter in length than the interior of the reactor and slightly smaller in diameter. A land is helically disposed on the outside of the cylinder. The land is sized such that the cylinder generated by rotation of the hollow cylinder and land is slightly less than the internal volume of the reactor. Such an agitator is described in U.S. Pat. No. 4,239,863, the teachings of which are herewith incorporated by reference thereto. Hot water under pressure is employed to heat the reactor to 95° C. The purified feed stream and initiator are introduced into the side of the reactor at a rate to give a two-hour residence time. The initiator is normal-butyllithium pumped at a rate to provide a concentration of about 60 ppm. The pressure within the reactor is maintained at about 50 pounds per square inch gauge using a pressure control valve at the outlet. The stream from the reactor is fed to a terminator coil of 1 inch inside diameter, 316 Stainless Steel tubing connected in a square configuration and having an internal volume of about 467 cubic centimeters. Material is recirculated within the terminator coil while a solution of 1 weight percent ethanol in ethylbenzene is fed to the terminator coil at a rate about twice that of the normal-butyllithium fed to the polymerizing vessel. Effluent from the terminator coil is then pressure fed into a devolatilizer equipped with a flat plate heater and a screw extruder substantially according to that described in U.S. Pat. No. 3,014,702, the teachings of which is incorporated by reference thereto. The exterior of the heater is maintained at a pressure of less than 20 millimeters of mercury and the product mixture is heated to a temperature of about 250° C. to provide a polymer containing about 0.3 weight percent volatiles. The molecular weight of the resultant styrene α-methylstyrene polymer over a 24-hour period is maintained at plus or minus 5,000 of 212,000. By varying the amount of α-methylstyrene in the feed stream, the α-methylstyrene content of the resulting copolymer may be varied up to a maximum content of about 70 percent by weight.
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Synthesis routes and methods II

Procedure details

This example illustrates the dehydrogenation of cumene and p-ethyltoluene using a diluent comprising steam and nitrogen. Three and three-tenths of the catalyst prepared in Example I, ground to 18 to 40 mesh, was employed in the reactor described in Example I. Initially p-ethyltoluene was flowed into the reactor at 0.38 liquid hourly space velocity, 11:1 diluent to p-ethyltoluene ratio (8:1 steam and 3:1 nitrogen) at 588° C. yielding a relatively poor conversion and selectivity. The catalyst was decoked with 5% oxygen and nitrogen for about 1 hr. Cumene was then run at 0.38 liquid hourly space velocity, 11:1 diluent ratio (8:1 steam and 3:1 nitrogen) at 588° C. providing 40% conversion to alphamethylstyrene and 88% selectivity. The feed was then switched from cumene to p-ethyltoluene using the same diluent dilution and conditions providing 22% conversion to p-methylstyrene and 93% selectivity. Conditions were then changed to 0.72 liquid hourly space velocity, 10:1 diluent ratio for the p-ethyltoluene (8:1 steam and 2:1 nitrogen) at 598° C. yielding 40% conversion and 92% selectivity to p-methylstyrene.
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Synthesis routes and methods III

Procedure details

In accordance with the present invention, this is accomplished by an improvement in the process for obtaining phenol from cumene hydroperoxide, which has been obtained by liquid-phase oxidation of cumene with molecular oxygen, which involves forming a reaction mixture by continuously feeding the cumene hydroperoxide into a decomposer wherein the incoming hydroperoxide is diluted by cumene hydroperoxide decomposition products previously formed therein, maintaining the reaction mixture at elevated temperature, feeding to the reaction mixture a decomposition catalyst selected from the group consisting of sulfur dioxide and sulfuric acid, withdrawing reaction mixture from the decomposer, removing the decomposition catalyst from the product withdrawn from the decomposer, and fractionally distilling the resulting organic products to separately recover an acetone fraction, a phenol fraction and one or more by-product fractions, which improvement comprises, in combination (a) maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.; (b) feeding the decomposition catalyst to the reaction mixture in amount of from 0.002 to 0.02 percent by weight of the cumene hydroperoxide feed; (c) conducting the decomposition reaction in the absence of added water so that the reaction mixture does not contain more than about 0.5 percent by weight of water, based on the weight of the reaction mixture; (d) withdrawing reaction mixture from the decomposer at cumene hydroperoxide concentrations not exceeding about 0.5 percent by weight, based on the weight of the reaction mixture; and (e) adding a base to the product withdrawn from the decomposer in excess of amount required to neutralize the decomposition catalyst and sufficient to adjust the pH of the product to from 5 to 9; so that dehydration of dimethyl phenyl carbinol to form alpha-methylstyrene is substantially avoided during the decomposition and distillation steps.
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Synthesis routes and methods IV

Procedure details

9.045 g (5.53 m equiv. amine) of an α,ω-di-propylamino-poly-(dimethyl siloxane) of MW 1636 (Shin Etsu Corp. No. X-22-161A) are placed in a 1 oz. jar; 4.56 g of hexafluoroisopropyl methacrylate (F6MA) are added and the mixture is stirred and cooled in an ice-water bath. 0.21 g (0.9546 m moles) of isophorone diisocyanate (IPDI) are added and the mixture is stirred for 2 hours at room temperature until all isocycanate has disappeared (by IR). Then 1.85 g (9.22 m moles) m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) are added and the mixture is stirred for 2 more hours to yield a clear viscous liquid of a 70.90% solution of α-methyl styrene capped, chain extended poly(dimethyl siloxane) of MW 2426 (calculated) in F6MA.
[Compound]
Name
α,ω-di-propylamino-poly-(dimethyl siloxane)
Quantity
9.045 g
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reactant
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4.56 g
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reactant
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0.21 g
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reactant
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1.85 g
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reactant
Reaction Step Four
Yield
70.9%

Synthesis routes and methods V

Procedure details

56.52 g (32.0 m moles) of the aminopropyl-capped PDMS of Example 1 are placed in a 100 mL 3-neck round bottom flask fitted with a mechanical stirrer, gas inlet tube and thermometer. The diamine is cooled with an ice-water bath and kept under a dry air atmosphere. 12.90 g (64.1 m moles) of m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) are added while stirring. After 2 hours the mixture becomes very thick and 69.42 g of trimethylcyclohexyl methacrylate (TMMA) are added. The ice-water bath is removed and the contents are stirred for an additional 4 hours to yield a 66.1% solution of α-methylstyrene capped poly(dimethylsiloxane) in TMMA.
[Compound]
Name
aminopropyl
Quantity
56.52 g
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reactant
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PDMS
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Yield
66.1%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methylstyrene
Reactant of Route 2
alpha-Methylstyrene
Reactant of Route 3
alpha-Methylstyrene
Reactant of Route 4
Reactant of Route 4
alpha-Methylstyrene
Reactant of Route 5
Reactant of Route 5
alpha-Methylstyrene
Reactant of Route 6
Reactant of Route 6
alpha-Methylstyrene

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